molecular formula C₃¹³C₂H₆O₂ B1158579 4-Pentynoic Acid-13C2

4-Pentynoic Acid-13C2

Cat. No.: B1158579
M. Wt: 100.09
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentynoic Acid-13C2, also known as 4-Pentynoic Acid-13C2, is a useful research compound. Its molecular formula is C₃¹³C₂H₆O₂ and its molecular weight is 100.09. The purity is usually 95%.
BenchChem offers high-quality 4-Pentynoic Acid-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentynoic Acid-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃¹³C₂H₆O₂

Molecular Weight

100.09

Synonyms

Propargylacetic Acid-13C2

Origin of Product

United States

Foundational & Exploratory

4-Pentynoic Acid-13C2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Modal Probe for Quantitative Metabolic Profiling and Bioorthogonal Chemistry [1]

Chemical Identity & Structural Logic

4-Pentynoic Acid-13C2 is a specialized stable-isotope labeled derivative of 4-pentynoic acid.[1] It serves as a high-precision tool in chemical biology, merging the bioorthogonal reactivity of terminal alkynes with the quantitative power of heavy-isotope mass spectrometry.[1]

Structural Composition

The molecule consists of a five-carbon chain terminating in a carboxyl group at one end (C1) and a terminal alkyne at the other (C5).[1] The "13C2" designation indicates the substitution of two carbon atoms with the stable isotope Carbon-13 (


).[1]
PropertySpecification
Chemical Formula

Molecular Weight ~100.11 g/mol (approx. +2 Da shift from naturally abundant form)
Physical State White to off-white crystalline solid or colorless oil (temperature dependent)
Solubility Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate
pKa ~4.7 (Carboxylic acid moiety)
Key Functional Group Terminal Alkyne (

)
The Isotope Effect

The incorporation of two


 atoms creates a distinct mass signature (

) compared to the endogenous or non-labeled (

) analog.
  • Mass Spectrometry (MS): The +2.007 Da mass shift allows the molecule to function as an internal standard for absolute quantification of metabolic flux or reaction efficiency.

  • NMR Spectroscopy: The

    
     nuclei provide enhanced signal intensity and specific spin-spin coupling patterns, enabling the tracking of specific carbon positions during metabolic breakdown (e.g., 
    
    
    
    -oxidation).[1]

Mechanistic Principles: The "Click" & "Track" Synergy

This probe operates on two simultaneous mechanistic axes, making it invaluable for drug discovery workflows that require both identification and quantification.

Axis 1: Bioorthogonal Ligation (CuAAC)

The terminal alkyne group functions as a "chemical handle." It is inert under physiological conditions but reacts rapidly with azide-functionalized reporters (fluorophores or biotin) in the presence of a Copper(I) catalyst.[1] This is the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Reaction:

    
    
    
  • Utility: Allows for the enrichment of metabolites or proteins that have incorporated the 4-pentynoic acid moiety.[1]

Axis 2: Isotopic Quantification (SILAC-like Logic)

In complex biological matrices, quantifying the uptake of a probe is difficult due to ionization suppression. 4-Pentynoic Acid-13C2 resolves this by acting as a "Heavy" Internal Standard .[1]

  • Workflow: A known concentration of the

    
     probe is spiked into a sample containing the non-labeled analyte.
    
  • Result: The Mass Spectrometer detects two peaks separated by exactly 2 Da. The ratio of peak areas provides the absolute concentration of the analyte, independent of extraction losses or instrument drift.

Experimental Protocol: Quantitative Metabolic Labeling

Objective: To quantify the incorporation of alkyne-tagged fatty acids into cellular lipids using 4-Pentynoic Acid-13C2 as an internal standard.

Reagents & Preparation
  • Stock Solution: Dissolve 4-Pentynoic Acid-13C2 in DMSO to 100 mM. Store at -20°C.

  • Click Cocktail:

    
     (1 mM), THPTA Ligand (2 mM), Sodium Ascorbate (4 mM), Azide-Biotin (100 
    
    
    
    M).[1]
Step-by-Step Methodology
  • Metabolic Pulse: Incubate cell culture (e.g., HeLa or Hepatocytes) with non-labeled 4-Pentynoic Acid (50-100

    
    M) for 4–12 hours.[1]
    
    • Note: This mimics short-chain fatty acid uptake.[1]

  • Harvest & Spike: Wash cells with PBS. Lyse cells in Methanol/Chloroform.

    • CRITICAL STEP: Add a precise amount (e.g., 10 pmol) of 4-Pentynoic Acid-13C2 to the lysis buffer before extraction.[1] This standardizes all subsequent loss.

  • Lipid Extraction: Perform a Folch extraction (Chloroform:Methanol:Water). The 13C2-standard partitions exactly like the analyte.[1]

  • Click Reaction: Dry the organic phase. Re-suspend in click buffer. Add the Click Cocktail and incubate for 1 hour at RT.

  • Analysis (LC-MS/MS): Analyze the reaction products.

    • Look for the specific triazole adduct mass (

      
      ) and the heavy adduct mass (
      
      
      
      ).
    • Calculate Ratio:

      
      .
      

Visualization of Workflows

Chemical Structure & Labeling Logic

The following diagram illustrates the chemical structure of the probe and its dual-functional sites.

ChemicalStructure Fig 1. Functional Architecture of 4-Pentynoic Acid-13C2 Alkyne Terminal Alkyne (Click Handle) Chain Alkyl Chain (Lipid Mimic) Alkyne->Chain C5 Bioorthogonal CuAAC Reaction (Enrichment) Alkyne->Bioorthogonal Carboxyl Carboxyl Group (Metabolic Activation) Chain->Carboxyl C1 Isotope 13C Label (Mass Tag +2Da) Isotope->Chain Substituted at C1, C2 or C4, C5 Quant Mass Spec (Quantification) Isotope->Quant

Quantitative MS Workflow

This flow demonstrates how the 13C2 variant corrects for experimental error.

QuantWorkflow Fig 2. Isotope Dilution Workflow for Absolute Quantification cluster_0 Biological Sample cluster_1 Standardization cluster_2 Processing cluster_3 Analysis Cell Cell Culture (Pulse with Unlabeled Probe) Lysate Cell Lysate Cell->Lysate Extract Lipid Extraction (Losses occur here) Lysate->Extract Standard Add 4-Pentynoic Acid-13C2 (Internal Standard) Standard->Extract Spike-In Click Click Reaction (Derivatization) Extract->Click MS LC-MS/MS Analysis Click->MS Data Calculate Ratio: Light (Analyte) / Heavy (Std) MS->Data

Analytical Characterization

Researchers must validate the integrity of the probe before use.

Mass Spectrometry (ESI-MS)[1]
  • Mode: Negative Ion Mode (

    
    ) is standard for free fatty acids.[1]
    
  • Expected m/z:

    • Unlabeled 4-Pentynoic Acid:

      
      [1]
      
    • 13C2-Labeled:

      
       (Distinct +2 shift).[1]
      
  • Fragmentation: Under MS/MS, the loss of

    
     (44 Da) is common. If the label is on C1 (carboxyl), the fragment will lose the heavy isotope, reverting the mass shift.[1] This is useful for structural confirmation.
    
NMR Spectroscopy
  • 
    -NMR:  The labeled carbons will appear as massive, split peaks due to 
    
    
    
    -
    
    
    coupling (if adjacent) or simply enhanced singlets (if separated).[1]
  • Shift Regions:

    • Carboxyl (C1): ~178 ppm.

    • Alkyne (C4, C5): ~69 ppm and ~83 ppm.

    • Note: The specific labeling pattern of the "13C2" product determines which of these peaks are enhanced.

References

  • Thiele, C., et al. (2019). "Click chemistry for lipid metabolism: Multiplexing and single-cell mass spectrometry."[1] Nature Methods.[2] Available at: [Link]

  • Kuerschner, L. & Thiele, C. (2022). "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art."[2] Frontiers in Molecular Biosciences. Available at: [Link]

  • Hannoush, R. N.[1] & Sun, J. (2010). "The chemical toolbox for monitoring protein fatty acylation and metabolic trafficking." Nature Chemical Biology. Available at: [Link][1]

  • Pharmaffiliates. "4-Pentynoic Acid-13C2 Product Entry." Available at: [Link][1]

Sources

Precision Mapping of Lipid Metabolism: A Technical Guide to Bioorthogonal Fatty Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Illuminating the Lipidome

Lipid metabolism and protein lipidation (e.g., palmitoylation, myristoylation) are critical regulators of signal transduction, membrane trafficking, and viral pathogenesis. However, traditional methods like ³H-palmitate radiolabeling suffer from low sensitivity, safety hazards, and long exposure times (weeks).

Bioorthogonal chemistry has revolutionized this field by replacing radioactive isotopes with "chemical reporters"—fatty acid analogs bearing a tiny, inert functional group (alkyne or azide). These probes are metabolically incorporated into the proteome by endogenous enzymes and subsequently visualized via a highly selective "click" reaction.

This guide provides a rigorous technical framework for deploying these probes to study fatty acid metabolism and protein lipidation with high spatiotemporal resolution.

Probe Design & Selection Strategy

The success of a bioorthogonal experiment hinges on the "mimicry factor"—how well the probe deceives the cellular machinery.

The Chemical Reporter: Alkyne vs. Azide

While both handles are used, terminal alkynes are generally superior for fatty acid studies.

FeatureAlkyne-FA Probes (Recommended)Azide-FA Probes
Steric Bulk Minimal (linear, ~2 atoms). Better mimics natural FA packing in membranes.Larger (branched resonance structures). Can perturb lipid raft association.
Background Lower cellular background.Higher background; cellular thiols can reduce azides or react nonspecifically.
Reactivity Requires Cu(I) catalysis (CuAAC).[1][2][3]Can use Cu-free (strain-promoted) or CuAAC.
Metabolic Efficiency High incorporation by ACSLs and PATs.Moderate; some acyltransferases are sensitive to the azide bulk.
The Lipid Scaffold: Choosing the Right Chain

Select the probe based on the specific metabolic pathway or modification of interest.

  • 15-HDYA (15-hexadecynoic acid): The gold standard for S-palmitoylation (C16). It mimics palmitic acid. Note that the alkyne is at the ω-position (end of tail).[4][5]

  • 12-ADA (12-azidododecanoic acid) / Alk-12: Mimics lauric/myristic acid. Used for N-myristoylation (C14) studies.

  • 17-ODYA (17-octadecynoic acid): Mimics stearic acid (C18).[5] Often used as a general probe for lipid uptake and bulk membrane incorporation, but less specific for palmitoylation due to chain length mismatch.

Mechanistic Pathway & Logic

To interpret results, one must understand the metabolic fate of the probe. The probe enters the cell, is activated by Acyl-CoA Synthetases (ACSLs) to form Alkynyl-Acyl-CoA , and is then transferred to protein substrates by ZDHHCs (palmitoyltransferases) or NMTs (myristoyltransferases).

Visualization: Metabolic Fate of Bioorthogonal Probes

LipidMetabolism Probe Alkynyl-FA Probe (e.g., 15-HDYA) Uptake Cellular Uptake (CD36 / FATP) Probe->Uptake CoA Alkynyl-Acyl-CoA (Activated Intermediate) Uptake->CoA Cytosol Lipidation Protein Lipidation (S-Palmitoylation / N-Myristoylation) CoA->Lipidation ER/Golgi BetaOx Beta-Oxidation (Mitochondria) CoA->BetaOx Degradation ACSL Enzyme: ACSL (Activation) ACSL->CoA Click Click Reaction (CuAAC) Lipidation->Click Lysis/Fixation ZDHHC Enzyme: ZDHHC/NMT (Transfer) ZDHHC->Lipidation Detection Fluorescence / Mass Spec Click->Detection

Caption: Metabolic trajectory of alkynyl-FA probes from uptake and CoA-activation to protein incorporation or β-oxidation, culminating in chemoselective ligation.

Experimental Protocol: Metabolic Labeling & Click Chemistry

Objective: Label and visualize palmitoylated proteins in mammalian cells (e.g., HeLa or HEK293).

Phase 1: Metabolic Labeling (Pulse)
  • Rationale: We use a "pulse" to label a distinct population of newly lipidated proteins. Serum starvation enhances uptake by upregulating fatty acid transporters.

  • Preparation: Dissolve 15-HDYA in DMSO to create a 50 mM stock. Store at -80°C under argon to prevent oxidation.

  • Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in serum-free DMEM for 1 hour to deplete endogenous lipid pools.

  • Labeling:

    • Prepare labeling medium: DMEM + 10% dialyzed FBS (removes competing lipids) + 25–50 µM 15-HDYA .

    • Control: Prepare a vehicle control (DMSO only) and a competition control (50 µM 15-HDYA + 200 µM Palmitic Acid).

  • Incubation: Incubate cells for 4–16 hours at 37°C.

    • Note: Shorter times (2-4h) favor rapid turnover proteins; longer times (O/N) label the steady-state proteome.

Phase 2: Fixation and Lysis
  • Rationale: Unreacted probe must be washed away. For imaging, fixation preserves structure. For proteomics, lysis solubilizes the proteome.

  • For Imaging:

    • Wash cells 3x with ice-cold PBS (removes surface-bound probe).

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Permeabilize with 0.2% Triton X-100 in PBS for 5 min.

  • For Proteomics (In-Gel Fluorescence/MS):

    • Wash cells 3x with PBS.[3]

    • Lyse in RIPA buffer containing protease inhibitors.

    • Precipitate proteins (Methanol/Chloroform) to remove free fatty acid probe (Critical step to lower background). Resuspend pellet in PBS/1% SDS.

Phase 3: The Click Reaction (CuAAC)
  • Rationale: Copper(I) catalyzes the cycloaddition between the alkyne (on protein) and the azide (tag).[1][2][3][6] We generate Cu(I) in situ using CuSO₄ and a reducing agent (Sodium Ascorbate).

Reaction Cocktail (Prepare fresh):

Component Final Conc. Function
Azide-Tag 10–20 µM Reporter (Azide-Fluor 488 or Azide-Biotin).
CuSO₄ 1 mM Catalyst source.
THPTA 100 µM Ligand. Protects proteins from Cu-induced oxidation and accelerates reaction.

| Sodium Ascorbate | 10 mM | Reducing agent (Reduces Cu(II) to Cu(I)). |

  • Add the cocktail to the fixed cells or lysate.

  • Incubate for 1 hour at Room Temperature in the dark.

  • Wash:

    • Imaging: Wash 3x with PBS containing 1% BSA (scavenges unreacted dye).

    • Proteomics: Precipitate proteins again (MeOH/CHCl₃) to remove unreacted fluorophore.

Validation & Troubleshooting

The Hydroxylamine Cleavage Assay

To prove the fatty acid is attached via a thioester bond (S-palmitoylation) rather than an amide bond (N-palmitoylation or non-specific), use hydroxylamine (NH₂OH).

  • Method: Treat one set of clicked lysates with 1M Neutral Hydroxylamine (pH 7.4) for 1 hour.

  • Result: Signal loss in the NH₂OH-treated sample confirms S-palmitoylation (thioesters are labile to NH₂OH; amides are stable).

Competition Assay

Co-incubate the probe (25 µM) with excess natural fatty acid (200 µM Palmitate).

  • Result: A significant reduction in signal confirms the probe is utilizing the specific fatty acid metabolic machinery and not binding non-specifically.

Background Subtraction

Always include a "Dye Only" control (Cells + DMSO, then Click Reaction). This accounts for non-specific sticking of the Azide-Fluorophore to cellular components.

Applications in Drug Development[3][7]

  • Target Engagement: Determine if a drug (e.g., NMT inhibitor) blocks the lipidation of a specific onco-protein.

  • Metabolic Flux Analysis: Use pulse-chase variants to measure the half-life of the palmitoyl modification (turnover rate), which is often faster than the protein half-life.

  • Subcellular Trafficking: Visualize the translocation of proteins to lipid rafts or the plasma membrane upon lipidation.

Workflow Visualization

Workflow Start Start: Cell Culture Pulse Pulse Labeling (25µM 15-HDYA, 4-16h) Start->Pulse Wash Wash & Harvest (Remove Free Probe) Pulse->Wash Branch Choose Path Wash->Branch PathImg Imaging (Microscopy) Branch->PathImg PathProt Proteomics / WB Branch->PathProt Fix Fixation (PFA) & Permeabilization PathImg->Fix Click CuAAC Click Reaction (Azide-Tag + CuSO4 + THPTA + Ascorbate) Fix->Click Lyse Lysis & Protein Precipitation PathProt->Lyse Lyse->Click Analyze Data Analysis (Fluorescence / Mass Spec) Click->Analyze

Caption: Step-by-step experimental workflow for bioorthogonal labeling, separating imaging and proteomic pipelines.

References

  • Hang, H. C., et al. (2011). "Chemical probes for the study of protein palmitoylation." Nature Methods. Link

  • Martin, B. R., & Cravatt, B. F. (2009). "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods. Link

  • Charron, G., et al. (2009). "Robust fluorescent detection of protein fatty-acylation with chemical reporters." Journal of the American Chemical Society. Link

  • Gao, X., & Hannoush, R. N. (2014). "Single-cell imaging of Wnt palmitoylation by the acyltransferase porcupine." Nature Chemical Biology. Link

  • Grammel, M., & Hang, H. C. (2013). "Chemical reporters for biological discovery." Nature Chemical Biology. Link

  • Thinon, E., et al. (2014). "Global profiling of protein lipidation using chemical proteomic technologies." Current Opinion in Chemical Biology. Link

Sources

Harnessing the Power of Duality: A Technical Guide to the Applications of ¹³C-Labeled Terminal Alkynes in Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The convergence of stable isotope labeling and bioorthogonal chemistry has furnished a new class of molecular probes with unparalleled precision for interrogating complex biological systems. Among these, ¹³C-labeled terminal alkynes represent a uniquely powerful tool. This dual-functional motif combines the metabolic tracing capabilities of the ¹³C stable isotope with the versatile chemical handle of the terminal alkyne. The alkyne serves as both a bioorthogonal group for "click" chemistry and, critically, as a potent vibrational tag for Raman spectroscopy. The introduction of the heavier ¹³C isotope into the alkyne bond induces a predictable and distinct shift in its Raman scattering frequency. This "isotopic editing" strategy breaks the single-color barrier of traditional alkyne-based Raman imaging, enabling researchers to perform multiplexed, simultaneous visualization of different metabolic processes in living cells with minimal perturbation. This guide provides an in-depth exploration of the core principles, key applications, experimental methodologies, and future outlook for ¹³C-labeled terminal alkynes in modern biological and biomedical research.

Part 1: Foundational Principles

The Synergy of a Dual-Functional Probe

At the heart of this technology lies the elegant combination of two powerful chemical biology tools within a single, compact functional group: the stable isotope and the terminal alkyne. This pairing allows researchers to ask more complex questions, moving from observing a single process to simultaneously tracking multiple, distinct molecular pathways in real-time.

  • The ¹³C Isotope Advantage: Carbon-13 (¹³C) is a naturally occurring, non-radioactive stable isotope of carbon. Its incorporation into a biomolecule provides a mass shift that is readily detectable by mass spectrometry (MS) and a distinct signal in nuclear magnetic resonance (NMR) spectroscopy.[1][2] This makes it an invaluable tracer for metabolic flux analysis, allowing scientists to follow the journey of carbon atoms through intricate biochemical networks.[3][4][5]

  • The Versatility of the Terminal Alkyne: The terminal alkyne (a carbon-carbon triple bond at the end of a molecule) is a cornerstone of modern chemical biology for two primary reasons.[6] First, it is a key participant in bioorthogonal "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allows for the highly specific covalent labeling of tagged biomolecules without interfering with native biological processes.[7][8][9] Second, the alkyne bond possesses a strong and unique Raman scattering signal located between 1800-2800 cm⁻¹, a spectral window that is largely free of interference from endogenous biomolecules—often called the "cell-silent region".[10][11][12]

The Core Mechanism: Isotopic Editing for Vibrational Imaging

The true innovation of ¹³C-labeled alkynes emerges in the context of vibrational spectroscopy, particularly Stimulated Raman Scattering (SRS) microscopy. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. By replacing one or both ¹²C atoms of an alkyne with the heavier ¹³C isotope, the frequency of the C≡C stretching vibration is lowered in a predictable manner.[13]

This creates a palette of spectrally distinct vibrational tags from the same chemical moiety:

  • Unlabeled Alkyne (¹²C≡¹²C): Vibrates at a standard frequency (~2125 cm⁻¹).

  • Mono-¹³C Alkyne (¹³C≡¹²C): Shows a red-shift to a lower frequency.

  • Bis-¹³C Alkyne (¹³C≡¹³C): Exhibits an even greater red-shift.[10][13]

This strategy enables true multicolor chemical imaging, where each "color" corresponds to a unique isotopically-edited alkyne tag attached to a different class of biomolecule, allowing for simultaneous visualization of their metabolic incorporation and spatial distribution within a single living cell.[13]

Part 2: Core Applications & Methodologies

This section details the primary applications of ¹³C-labeled terminal alkynes, providing both the theoretical basis and practical, step-by-step protocols for implementation.

Application I: Multiplexed Metabolic Imaging with SRS Microscopy

The premier application of this technology is the simultaneous tracking of multiple metabolic pathways in live cells. By using different metabolic precursors (e.g., for DNA, RNA, proteins, or lipids) each tagged with a distinct ¹³C-alkyne isotopologue, one can visualize the dynamics of macromolecule synthesis in space and time.[13]

G cluster_prep Probe Preparation & Delivery cluster_imaging SRS Imaging cluster_analysis Data Analysis P1 Synthesize/Acquire Probes: - EdU (¹²C≡¹²C) for DNA - EU (¹³C≡¹²C) for RNA - 17-ODYA (¹³C≡¹³C) for Lipids P2 Incubate Live Cells with Probe Cocktail P1->P2 I1 Tune SRS Microscope to Frequency 1 (e.g., 2125 cm⁻¹) P2->I1 I2 Acquire Image 1 (DNA Channel) I1->I2 I3 Tune SRS Microscope to Frequency 2 (e.g., 2075 cm⁻¹) I2->I3 I4 Acquire Image 2 (RNA Channel) I3->I4 I5 Tune SRS Microscope to Frequency 3 (e.g., 2048 cm⁻¹) I4->I5 I6 Acquire Image 3 (Lipid Channel) I5->I6 A1 Image Processing: - Background Subtraction - Noise Reduction I6->A1 A2 Overlay Channels to Create Multicolor Composite Image A1->A2 A3 Quantitative Analysis: - Signal Intensity - Spatial Co-localization A2->A3

Caption: Workflow for multiplexed SRS imaging using isotopically edited alkynes.

The spectral separation of these probes is the key to successful multiplexing.

Alkyne Probe ExampleIsotopic LabelTarget BiomoleculeTypical Raman Shift (cm⁻¹)
5-ethynyl-2'-deoxyuridine (EdU)¹²C≡¹²CDNA Synthesis~2125
EdU-¹³C¹³C≡¹²CDNA Synthesis~2075
5-ethynyluridine (EU)-¹³C₂¹³C≡¹³CRNA Synthesis~2048
17-Octadecynoic Acid (17-ODYA)¹²C≡¹²CFatty Acid Uptake~2115

Note: Exact frequencies can vary slightly based on the molecular environment. Data adapted from literature.[13]

This protocol is a representative example for labeling and imaging nascent DNA, RNA, and lipids.

  • Cell Culture: Plate mammalian cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy. Grow to 60-70% confluency in standard culture medium.

  • Probe Preparation: Prepare a stock solution of the metabolic labeling cocktail. For example: 10 µM EdU (¹²C≡¹²C), 100 µM EU-¹³C₂ (¹³C≡¹³C), and 50 µM 17-ODYA-¹³C (¹³C≡¹²C) in fresh culture medium.

    • Causality Note: Concentrations must be optimized for each cell line to ensure sufficient signal incorporation without inducing cytotoxicity or altering normal metabolism.

  • Metabolic Labeling: Replace the culture medium with the probe-containing medium. Incubate the cells for a duration appropriate for the biological process of interest (e.g., 4-8 hours for active proliferation).

  • Cell Fixation (Optional but Recommended): Gently wash the cells three times with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again with PBS.

    • Self-Validation: Fixation preserves the cellular state at the end of the labeling period, preventing further metabolic activity and ensuring a stable sample for imaging. It is a critical step for reproducible quantification.

  • SRS Microscopy:

    • Mount the sample on the SRS microscope stage.

    • Sequentially acquire images by tuning the laser frequencies to the specific Raman shifts of each ¹³C-alkyne isotopologue (e.g., ~2125 cm⁻¹, ~2075 cm⁻¹, ~2048 cm⁻¹).

    • At each frequency, also acquire an "off-resonance" image a few wavenumbers away for background subtraction.

    • Acquire a reference image in the C-H stretching region (~2930 cm⁻¹) to visualize the total cellular biomass.

  • Image Analysis:

    • Perform background subtraction for each channel.

    • Assign a pseudocolor to each channel (e.g., Red for DNA, Green for RNA, Blue for Lipids).

    • Merge the channels to create a final multicolor image revealing the simultaneous metabolic activities.

Application II: Bioorthogonal Labeling and Mass Spectrometry

While Raman imaging provides spatial information, coupling ¹³C-alkyne labeling with mass spectrometry yields deep proteomic or metabolomic data. The ¹³C label serves as a robust quantitative marker.

A biomolecule of interest (e.g., a newly synthesized protein incorporating a ¹³C-alkyne-tagged amino acid) is first labeled in vivo. After cell lysis, this tagged molecule is covalently linked to a reporter tag (e.g., biotin-azide) via a copper-free click reaction (SPAAC).[7][14] The biotin tag allows for enrichment of the labeled proteins. During mass spectrometry analysis, the fragment ions containing the ¹³C-alkyne will have a predictable mass shift compared to their natural abundance counterparts, enabling confident identification and quantification.

G cluster_label Cell Labeling cluster_click Bioorthogonal Reaction cluster_enrich Enrichment & Digestion cluster_ms Mass Spectrometry L1 Incubate cells with ¹³C-alkyne amino acid (e.g., ¹³C-propargylglycine) L2 Harvest cells and lyse to extract proteins L1->L2 C1 Add Biotin-Azide probe and perform SPAAC ('Click' Reaction) L2->C1 E1 Enrich biotinylated proteins using Streptavidin beads C1->E1 E2 On-bead digestion with Trypsin E1->E2 M1 Elute peptides and analyze via LC-MS/MS E2->M1 M2 Identify peptides with ¹³C-alkyne mass signature M1->M2

Sources

Methodological & Application

Application Note: A Researcher's Guide to Lipid Extraction for 13C-Labeled Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Extraction in Isotope-Based Metabolomics

Stable isotope labeling with carbon-13 (13C) is a cornerstone technique in metabolic research, offering an unparalleled window into the dynamic journey of molecules through intricate biological pathways.[1][2] By introducing 13C-labeled fatty acids into a system, researchers can precisely trace their absorption, transport, and transformation into complex lipids, providing crucial data for understanding metabolic fluxes, discovering biomarkers, and evaluating the efficacy of therapeutic agents.[1][2][3][]

The accuracy and reproducibility of these powerful studies, however, hinge on a seemingly routine yet fundamentally critical step: the extraction of lipids from the biological matrix.[1][5] An ideal extraction method must not only deliver high, unbiased recovery across a diverse range of lipid classes but also, crucially for these studies, prevent isotopic fractionation.[1] This guide provides a detailed overview and field-proven protocols for three benchmark lipid extraction methods—Folch, Bligh & Dyer, and Methyl-tert-butyl ether (MTBE)—with specific considerations for their application to samples containing 13C-labeled fatty acids.

Guiding Principles for 13C-Lipid Extraction

Before delving into specific protocols, it is essential to understand the foundational principles that ensure data integrity in stable isotope tracing studies.

  • Extraction Efficiency & Unbiased Recovery : The chosen method should efficiently extract all relevant lipid classes, from nonpolar triglycerides to polar phospholipids, without significant bias. While 13C-labeled lipids are expected to have physicochemical properties nearly identical to their unlabeled counterparts, validation is key.[1]

  • Prevention of Isotopic Fractionation : The procedure must not inadvertently enrich or deplete the sample of labeled or unlabeled species. While significant fractionation during liquid-liquid extraction is generally not a major concern for 13C, consistency in execution is paramount to prevent subtle biases.[6]

  • Minimization of Degradation : Lipids, particularly those with unsaturated fatty acids, are susceptible to oxidation. Protocols should incorporate measures to mitigate this risk, such as the use of antioxidants, pre-chilled solvents, and minimizing exposure to air and light.[7]

  • The Gold Standard: Isotope-Labeled Internal Standards : The inclusion of a suite of 13C-labeled internal standards is non-negotiable for accurate quantification.[1][8] These standards, added at the very beginning of the extraction process, experience the same potential losses and matrix effects as the target analytes, providing the most reliable means of normalization and absolute quantification.[8][9]

Comparative Overview of Core Extraction Methods

The selection of an extraction method is a strategic decision based on the sample matrix, target lipid classes, required throughput, and safety considerations. The three methods discussed below represent the most trusted and widely implemented approaches in the field.

Parameter Folch Method Bligh & Dyer Method MTBE Method
Principle Biphasic liquid-liquid extraction using a high volume of chloroform and methanol to create a single phase for extraction, followed by the addition of saline to induce phase separation.[10][11][12]A rapid, modified biphasic extraction using a lower solvent-to-sample ratio, where extraction and phase separation occur almost simultaneously.[12][13][14][15]Biphasic extraction using the less toxic MTBE. The lipid-containing organic phase conveniently forms the upper layer, simplifying collection.[1][16][17]
Solvent System Chloroform:Methanol (2:1, v/v)Chloroform:Methanol:Water (1:2:0.8, v/v/v initially)Methyl-tert-butyl ether (MTBE):Methanol:Water
Safety Profile High concern due to the use of chloroform, a suspected carcinogen and environmental hazard. Requires a fume hood.High concern due to the use of chloroform. Requires a fume hood.Significantly safer; MTBE is less toxic than chloroform.[12]
Throughput Lower throughput due to larger volumes and multiple steps.Higher throughput than Folch due to reduced volumes and faster processing.[15]High throughput, easily adaptable for 96-well plates and automation.[16]
Pros Considered a "gold standard" for exhaustive lipid extraction, especially for high-lipid content tissues.[15][18] Excellent recovery of a broad range of lipids.[19]Rapid and efficient, requiring less solvent than the Folch method.[12] Widely used and well-validated for various sample types.[13][14][20]Safer solvent profile.[12] Upper organic phase simplifies lipid recovery and automation.[16][17] Similar or better recovery compared to Folch for many lipid classes.[17]
Cons Hazardous solvent (chloroform).[1] Labor-intensive and not easily automated. Lower phase collection can be challenging.Hazardous solvent (chloroform).[1] May be less efficient for samples with very high lipid content (>2%).[15]May have slightly lower extraction efficiency for very polar lipids like lysophosphatidylcholine in some matrices compared to other methods.[21]

Detailed Protocols and Workflows

The following protocols are presented as robust starting points. Researchers should always validate and optimize the chosen method for their specific biological matrix and analytical platform.

The Folch Method: The Exhaustive Standard

This method is revered for its thoroughness and is particularly well-suited for complex tissue samples where maximizing recovery is the primary goal.[10][19]

Folch_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Lipid Collection Sample 1. Tissue Sample (e.g., 100 mg) Homogenize 2. Homogenize in 20 vol. C:M (2:1) + Internal Standards Sample->Homogenize Agitate 3. Agitate/ Incubate Homogenize->Agitate Filter 4. Filter/Centrifuge to collect liquid Agitate->Filter Wash 5. Add 0.2 vol. 0.9% NaCl Filter->Wash Centrifuge_Phase 6. Centrifuge to separate phases Wash->Centrifuge_Phase Collect 7. Collect Lower (Chloroform) Phase Centrifuge_Phase->Collect Dry 8. Evaporate Solvent (Nitrogen Stream) Collect->Dry Reconstitute 9. Reconstitute in Analysis Solvent Dry->Reconstitute

Caption: Workflow for the Folch lipid extraction method.

  • Preparation : Weigh approximately 50-100 mg of frozen tissue and place it in a glass Potter-Elvehjem homogenizer or a suitable bead-beating tube.

  • Homogenization : Add 2 mL of ice-cold Chloroform:Methanol (C:M) (2:1, v/v).

    • Scientist's Note: This volume represents a 20-fold excess relative to the tissue weight (100 mg in 2 mL), a key parameter of the Folch method for ensuring exhaustive extraction.[10] At this stage, add your 13C-labeled internal standard mixture.

  • Extraction : Homogenize the tissue thoroughly on ice until no visible particles remain. Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.

  • Incubation : Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to ensure complete lipid solubilization.[10]

  • Phase Separation : Add 0.4 mL (0.2 volumes) of 0.9% NaCl solution to the homogenate. Vortex vigorously for 30 seconds.

    • Scientist's Note: The addition of saline solution breaks the single-phase system, inducing a separation into a lower chloroform phase (containing lipids) and an upper aqueous methanol phase (containing polar metabolites).[10][11]

  • Centrifugation : Centrifuge at 2,000 x g for 10 minutes at 4°C. Two distinct phases should now be visible.

  • Lipid Collection : Carefully aspirate and discard the upper aqueous layer. Using a glass Pasteur pipette, transfer the lower chloroform layer to a new clean glass tube, taking care to avoid the protein interface.

  • Drying and Reconstitution : Evaporate the chloroform under a gentle stream of nitrogen. Reconstitute the dried lipid film in a solvent compatible with your downstream analysis (e.g., Isopropanol:Acetonitrile:Water for LC-MS).

The Bligh & Dyer Method: The Rapid Workhorse

Developed as a faster alternative to the Folch method, this protocol uses less solvent and is ideal for samples with high water content, such as cell suspensions or plasma.[12][13][15]

Bligh_Dyer_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Lipid Collection Sample 1. Aqueous Sample (e.g., 1 mL plasma) Solvent1 2. Add 3.75 mL C:M (1:2) + Internal Standards Sample->Solvent1 Vortex1 3. Vortex Well Solvent1->Vortex1 Solvent2 4. Add 1.25 mL Chloroform Vortex1->Solvent2 Vortex2 5. Vortex Well Solvent2->Vortex2 Solvent3 6. Add 1.25 mL Water Vortex2->Solvent3 Vortex3 7. Vortex Well Solvent3->Vortex3 Centrifuge 8. Centrifuge Vortex3->Centrifuge Collect 9. Collect Lower (Chloroform) Phase Centrifuge->Collect Dry 10. Evaporate Solvent Collect->Dry Reconstitute 11. Reconstitute Dry->Reconstitute MTBE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Lipid Collection Sample 1. Sample (e.g., 50 µL plasma) Solvent1 2. Add Methanol + Internal Standards Sample->Solvent1 Vortex1 3. Vortex Solvent1->Vortex1 Solvent2 4. Add MTBE Vortex1->Solvent2 Incubate 5. Shake/Incubate Solvent2->Incubate Solvent3 6. Add Water Incubate->Solvent3 Vortex2 7. Vortex Solvent3->Vortex2 Centrifuge 8. Centrifuge Vortex2->Centrifuge Collect 9. Collect Upper (MTBE) Phase Centrifuge->Collect Dry 10. Evaporate Solvent Collect->Dry Reconstitute 11. Reconstitute Dry->Reconstitute

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Fatty Acid Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Lipid Conjugation

Welcome, Researcher.

You are likely here because your fatty acid (FA) conjugation failed. You have a "clickable" fatty acid (likely an azide or alkyne analog of palmitate, myristate, or arachidonic acid), but your yields are negligible, or your protein of interest has precipitated.

The Core Problem: Fatty acids are amphipathic. In aqueous buffers, they bury their hydrophobic tails (and your click handle) inside micelles or protein binding pockets (like BSA). Standard click protocols fail because the reagents simply cannot physically reach the reactive site.

This guide provides the causality-driven solutions required to expose that handle and drive the reaction to completion.

Module 1: Diagnostic Interface

Start Here. Use this logic flow to identify the root cause of your failure before attempting new protocols.

DiagnosticFlow start START: Reaction Failed or Low Yield q1 Is the reaction mixture cloudy/precipitated? start->q1 q2 Are you using TBTA ligand? q1->q2 Yes q3 Is the target in a membrane or micelle? q1->q3 No (Clear) sol_issue SOLUBILITY FAILURE Switch to THPTA or BTTAA. TBTA is insoluble in water. q2->sol_issue Yes q4 Are you using SPAAC (DBCO/BCN)? q3->q4 Yes steric_issue STERIC FAILURE Bulky cyclooctynes cannot penetrate lipid packing. Switch to CuAAC. q4->steric_issue Yes q5 Is the FA probe linker < 3 carbons? q4->q5 No (Using CuAAC) q5->q3 No linker_issue ACCESSIBILITY FAILURE Handle is buried. Use PEG4 spacer or Picolyl-Azide boosters. q5->linker_issue Yes

Figure 1: Diagnostic logic tree for identifying solubility vs. steric failures in lipid click chemistry.

Module 2: Troubleshooting Guides

Issue 1: The "Buried Handle" (Steric Hindrance)

Symptom: Reaction works on small molecule controls but fails on the fatty acid-protein complex. Mechanism: The hydrophobic effect drives the fatty acid tail into the protein core or lipid bilayer. If your click handle (azide/alkyne) is attached directly to the lipid tail without a spacer, it is physically inaccessible to the incoming tag.

Corrective Action:
  • Switch to PEG-Linkers: You must push the reactive group away from the hydrophobic interface. A 3-carbon alkyl chain is insufficient.

    • Recommendation: Use PEG3 or PEG4 spacers . This extends the reactive handle ~15–20 Å into the aqueous phase, bypassing the steric bulk of the lipid headgroup or protein surface loops.

  • Abandon SPAAC for CuAAC:

    • Why: Strain-Promoted (Copper-free) click chemistry uses cyclooctynes (DBCO, BCN). These are bulky, hydrophobic rings. They often cannot penetrate the steric shield of a lipid micelle.

    • Fix: Use Copper-Catalyzed (CuAAC).[1][2][3][4] The azide and alkyne groups are tiny and linear, allowing them to slip into sterically tight pockets that DBCO cannot reach.

Data Comparison: Steric Impact on Yield

Reaction TypeReagent SizeLipid Yield (No Spacer)Lipid Yield (PEG4 Spacer)
SPAAC (DBCO) Large (Bulky)< 5%~40%
CuAAC (Azide) Small (Linear)~30%> 90%
Issue 2: The "Insoluble Catalyst" (Ligand Failure)

Symptom: The reaction solution turns cloudy or blue precipitate forms; yield is zero. Mechanism: The classic ligand TBTA is poorly soluble in water. In lipid reactions, TBTA tends to partition into the lipid droplets or precipitate entirely, leaving the Copper (Cu) unprotected. Unprotected Cu(I) rapidly oxidizes to inactive Cu(II) or damages the protein.

Corrective Action:

Switch to THPTA or BTTAA.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is fully water-soluble.[5] It keeps the Copper in the aqueous phase, right at the interface where the PEG-linked handle is exposed.

  • Protocol Adjustment: Do not add Cu and Ligand separately. You must pre-complex them (See Module 3).

Issue 3: Kinetic Traps in Dilute Conditions

Symptom: Reaction is too slow (> 2 hours), leading to protein degradation before labeling is complete. Mechanism: The "effective concentration" of reagents on a lipid surface is low. Standard CuAAC kinetics are second-order; if reactants are dilute, the rate drops exponentially.

Corrective Action: Use Picolyl-Azides

Chelation-Assisted Copper Click (CACC): Picolyl azides contain an internal copper-chelating motif.

  • How it works: The azide itself grabs the copper catalyst, effectively raising the local copper concentration to infinity at the reaction site.

  • Result: Reactions proceed 10–50x faster, even in sterically hindered lipid environments.

Module 3: The Self-Validating Protocol

Workflow: Lipid-Optimized CuAAC This protocol integrates the fixes above (THPTA ligand, Pre-complexing, PEG spacers) into a robust workflow.

Reagents
  • Lipid Probe: Fatty Acid-Alkyne (with PEG spacer if possible).

  • Tag: Azide-Fluorophore (use Picolyl-Azide for difficult targets).

  • Catalyst: CuSO4 (20 mM in water).

  • Ligand: THPTA (100 mM in water). Do not use TBTA.

  • Reductant: Sodium Ascorbate (100 mM in water, fresh).

Step-by-Step Methodology
  • Catalyst Pre-Complexing (The Critical Step):

    • Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA) in a separate tube.

    • Validation: The solution should remain clear blue. If it precipitates, your THPTA is bad.

    • Why: This ensures 100% of copper is protected before it touches the sensitive lipid/protein environment.

  • Reaction Assembly:

    • To your protein/lipid sample (50 µL), add the Azide-Tag (final 20–50 µM).

    • Add the Pre-complexed Cu-THPTA (final 1 mM Cu).

    • Order matters: Ligand/Cu must be present before the reductant to prevent protein oxidation.

  • Initiation:

    • Add Sodium Ascorbate (final 2.5 mM).

    • Incubate 30–60 mins at Room Temp (or 37°C if sterics are severe).

  • Self-Validation Control:

    • Positive Control:[3] Run a parallel reaction with a small molecule alkyne (e.g., propargyl alcohol). If this fails, your reagents (Ascorbate/Cu) are dead. If this works but your lipid fails, the issue is Steric (Go to Module 2, Issue 1).

ProtocolWorkflow cluster_0 Step 1: Pre-Complexing cluster_1 Step 2: Reaction Cu CuSO4 Complex Active Catalyst (Protected) Cu->Complex Ligand THPTA (Water Soluble) Ligand->Complex Lipid Lipid-Alkyne (Micelle) Complex->Lipid Docks to Interface Product Labeled Lipid Lipid->Product Tag Azide-Tag Tag->Product Asc Ascorbate (Start Switch) Asc->Product Reduces Cu(II)->Cu(I)

Figure 2: Workflow emphasizing the pre-complexing of Cu/THPTA to prevent precipitation and ensure interface accessibility.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use BSA to solubilize my fatty acid during the click reaction? A: Yes, but with a caveat. BSA binds fatty acids in deep hydrophobic pockets. If your FA probe has a short linker, the click handle will be buried inside the BSA.

  • Solution: Use "Fatty Acid Free" BSA for initial solubilization, but ensure your FA probe has a PEG4 linker . Alternatively, perform the click reaction before binding to BSA if possible, or use a denaturing condition (SDS) if you are analyzing by Western blot.

Q: Why did my protein precipitate when I added the Copper? A: You likely used TBTA or added Copper without a ligand. Free Copper (II) causes protein aggregation.

  • Fix: Switch to THPTA or BTTAA and strictly follow the pre-complexing step in Module 3.

Q: SPAAC (Copper-free) is supposed to be "better" for bio-samples. Why do you recommend CuAAC? A: SPAAC is better for toxicity (live cells), but worse for sterics. The DBCO group is massive compared to an azide. In the tight packing of a lipid membrane or micelle, DBCO simply cannot fit. CuAAC is chemically smaller and, with THPTA, is safe enough for most ex-vivo applications.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational work on bioorthogonal steric constraints).

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Establishes THPTA as superior to TBTA for aqueous/bioconjugation).

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][6] Angewandte Chemie. (Introduction of Picolyl-Azides for overcoming kinetic/steric barriers).

  • Topp, M., et al. (2022). The Minimal Effect of Linker Length for Fatty Acid Conjugation... Biomedicines.[7] (Discusses linker length impact on steric hindrance in FA conjugates).

  • BroadPharm Technical Guides. Click Chemistry Protocols & Reagent Selection. (Practical data on THPTA vs TBTA solubility).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 13C Enrichment in Lipid Pools Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the dynamic world of lipid metabolism, understanding the synthesis, turnover, and remodeling of lipids is paramount. Stable isotope tracing, particularly with 13C-labeled substrates, coupled with mass spectrometry, has emerged as a powerful strategy to unravel these complex processes.[1][2][3] This guide provides an in-depth comparison of mass spectrometry-based methodologies for validating 13C enrichment in lipid pools, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and robust data generation.

The Rationale Behind 13C Isotope Tracing in Lipidomics

The fundamental principle of 13C-based lipidomics lies in providing cells or organisms with a substrate (e.g., glucose, fatty acids) where the common 12C carbon atoms are replaced by the heavier, non-radioactive 13C isotope.[4] As these labeled precursors are metabolized, the 13C atoms are incorporated into newly synthesized lipids. Mass spectrometry, with its ability to precisely measure mass-to-charge ratios, can then distinguish between the unlabeled (containing only 12C) and the 13C-enriched lipid molecules. This allows for the direct measurement of lipid biosynthesis, remodeling, and degradation, providing a dynamic view of lipid metabolism that is unattainable with traditional steady-state lipidomics.[1]

A Comparative Analysis of Mass Spectrometry Platforms for 13C Lipid Analysis

The choice of mass spectrometry platform is a critical decision that significantly impacts the depth and scope of a 13C lipidomics study. Each platform offers a unique set of advantages and limitations.

Mass Spectrometry PlatformPrinciple of OperationStrengthsLimitationsIdeal Application
High-Resolution MS (FT-ICR, Orbitrap) Measures m/z with very high accuracy and resolving power.Unambiguous identification of isotopologues, enables multi-tracer studies.[1][5]High instrument cost, complex data analysis.Resolving complex labeling patterns in untargeted lipidomics.[6]
Tandem MS (LC-MS/MS) Isolates and fragments lipid ions to generate structural information.Localizes 13C label within the lipid molecule (e.g., headgroup vs. acyl chains).[1][7]Potential for overlapping fragment ions, requires chromatographic separation.Determining the specific fatty acids or building blocks that are newly synthesized.
Gas Chromatography-MS (GC-MS) Separates volatile derivatives of fatty acids before MS analysis.Excellent for separating and quantifying individual fatty acid methyl esters (FAMEs).[8]Limited to fatty acids, requires derivatization, not suitable for intact lipids.Measuring de novo lipogenesis by analyzing fatty acid synthesis.
MALDI-MS Imaging Maps the spatial distribution of molecules in tissue sections.Provides in-situ analysis of metabolic flux within tissues.[4][9]Complex data analysis, specialized software required.[4]Investigating metabolic heterogeneity in tumors or other complex tissues.[9]
Shotgun Lipidomics Direct infusion of the total lipid extract into the mass spectrometer.High-throughput analysis.Relies heavily on high-resolution MS to minimize isobaric overlaps.[1]Rapid screening of lipid enrichment in large sample cohorts.

Key Experimental Workflows and Protocols

To ensure the generation of high-quality, reproducible data, a well-defined and validated experimental workflow is essential. Here, we present a generalized workflow for a 13C labeling experiment in cell culture, from cell treatment to data analysis.

Workflow 1: Cell Culture Labeling and Lipid Extraction

This initial phase is critical for achieving sufficient and consistent labeling of the lipid pool.

Cell_Culture_Labeling_and_Lipid_Extraction cluster_0 Cell Culture and Labeling cluster_1 Lipid Extraction Seed Cells Seed Cells Incubate with 13C-labeled Substrate Incubate with 13C-labeled Substrate Seed Cells->Incubate with 13C-labeled Substrate 24h Harvest Cells Harvest Cells Incubate with 13C-labeled Substrate->Harvest Cells Time Course Quench Metabolism Quench Metabolism Harvest Cells->Quench Metabolism Cold Methanol Lipid Extraction (e.g., Bligh-Dyer) Lipid Extraction (e.g., Bligh-Dyer) Quench Metabolism->Lipid Extraction (e.g., Bligh-Dyer) Chloroform/Methanol Phase Separation Phase Separation Lipid Extraction (e.g., Bligh-Dyer)->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Dry and Reconstitute Dry and Reconstitute Collect Organic Phase->Dry and Reconstitute Ready for MS Analysis Ready for MS Analysis Dry and Reconstitute->Ready for MS Analysis

Caption: Workflow for 13C labeling in cell culture and subsequent lipid extraction.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.

  • Labeling: Replace the standard culture medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose). The duration of labeling will depend on the specific metabolic pathway and lipid class of interest.

  • Cell Harvest: After the desired labeling period, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual labeled substrate.

  • Metabolism Quenching: Immediately add ice-cold methanol to the cells to quench all enzymatic activity and halt metabolism.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. This typically involves the addition of chloroform and water to create a biphasic system.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases. The lipids will be in the lower organic phase.

  • Sample Preparation for MS: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., isopropanol/acetonitrile/water).

Workflow 2: Data Acquisition using High-Resolution LC-MS/MS

This workflow outlines the instrumental analysis of the extracted lipids.

LC_MS_MS_Data_Acquisition cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry Reconstituted Lipid Extract Reconstituted Lipid Extract Inject onto LC Column Inject onto LC Column Reconstituted Lipid Extract->Inject onto LC Column Chromatographic Separation Chromatographic Separation Inject onto LC Column->Chromatographic Separation Reverse/Normal Phase Electrospray Ionization (ESI) Electrospray Ionization (ESI) Chromatographic Separation->Electrospray Ionization (ESI) ESI ESI Full Scan MS1 Analysis Full Scan MS1 Analysis ESI->Full Scan MS1 Analysis High Resolution Data-Dependent MS2 Data-Dependent MS2 Full Scan MS1 Analysis->Data-Dependent MS2 Fragment Ions Raw Data File Raw Data File Data-Dependent MS2->Raw Data File

Caption: Data acquisition workflow using liquid chromatography-tandem mass spectrometry.

Step-by-Step Protocol:

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a liquid chromatography (LC) system. Reversed-phase chromatography is commonly used for lipidomics as it separates lipids based on their hydrophobicity.

  • Ionization: The eluting lipids are ionized, typically using electrospray ionization (ESI), which generates charged molecules that can be detected by the mass spectrometer.

  • Full Scan MS1 Analysis: The mass spectrometer is first operated in full scan mode to detect all the ions within a specified mass range. It is crucial to use a high-resolution instrument to accurately measure the masses of the different isotopologues.[4][6]

  • Data-Dependent MS/MS (ddMS2): In this mode, the most abundant ions detected in the MS1 scan are automatically selected for fragmentation. The resulting fragment ions (MS2 spectra) provide structural information about the lipid, such as the identity of the headgroup and fatty acyl chains.

Workflow 3: Data Analysis and Calculation of 13C Enrichment

The final step involves processing the raw data to identify the labeled lipids and quantify the level of 13C enrichment.

Data_Analysis_Workflow cluster_0 Data Processing cluster_1 Enrichment Calculation Raw Data File Raw Data File Peak Picking and Alignment Peak Picking and Alignment Raw Data File->Peak Picking and Alignment Lipid Identification Lipid Identification Peak Picking and Alignment->Lipid Identification Database Search Isotopologue Extraction Isotopologue Extraction Lipid Identification->Isotopologue Extraction Correction for Natural Abundance Correction for Natural Abundance Isotopologue Extraction->Correction for Natural Abundance Isotope Correction Algorithms Calculate Mole Percent Enrichment (MPE) Calculate Mole Percent Enrichment (MPE) Correction for Natural Abundance->Calculate Mole Percent Enrichment (MPE) Calculate Fractional Synthesis Rate (FSR) Calculate Fractional Synthesis Rate (FSR) Calculate Mole Percent Enrichment (MPE)->Calculate Fractional Synthesis Rate (FSR) Biological Interpretation Biological Interpretation Calculate Fractional Synthesis Rate (FSR)->Biological Interpretation

Sources

A Comparative Guide to 4-Pentynoic Acid-13C2 and its Deuterium-Labeled Analogs in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of 4-Pentynoic Acid-13C2 and its deuterium-labeled analogs, offering experimental insights and data to inform your selection process.

The Critical Role of Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard.[1][2] They are designed to mimic the analyte of interest throughout the analytical workflow, from sample preparation to detection.[2] By adding a known quantity of the SIL internal standard to each sample, variations arising from matrix effects, ionization suppression or enhancement, and inconsistencies in sample handling can be effectively normalized.[3][4][5][6] This ensures that the measured analyte-to-internal standard ratio accurately reflects the true concentration of the analyte in the sample.[2]

4-Pentynoic acid, a valuable building block in medicinal chemistry and a reagent in click chemistry, often requires precise quantification in complex biological matrices.[7] This guide will dissect the nuances of using its carbon-13 and deuterium-labeled versions as internal standards.

Head-to-Head Comparison: 4-Pentynoic Acid-13C2 vs. Deuterium-Labeled Analogs

The fundamental difference between these two types of SIL internal standards lies in the isotope used for labeling: a heavy isotope of carbon (¹³C) versus a heavy isotope of hydrogen (²H or D). This seemingly subtle distinction can have significant implications for the analytical performance of a method.

Feature4-Pentynoic Acid-13C2Deuterium-Labeled 4-Pentynoic Acid
Isotopic Label Stability Exceptionally stable. The ¹³C-C bond is not susceptible to exchange under typical analytical conditions.[8]Can be prone to back-exchange (D-to-H) if the label is in an exchangeable position (e.g., on a carboxyl group). Labeling on the carbon backbone is more stable but should be validated.[8][9]
Chromatographic Co-elution Co-elutes perfectly with the unlabeled analyte. The small mass difference has a negligible effect on retention time.[8][10]Often exhibits a slight shift in retention time compared to the unlabeled analyte, typically eluting earlier in reversed-phase chromatography.[8][9][10][11]
Matrix Effect Compensation Provides the most accurate compensation for matrix effects due to identical retention time and ionization behavior.[6][8]The chromatographic shift can lead to differential matrix effects, potentially compromising accuracy if the analyte and internal standard elute into regions of varying ion suppression or enhancement.[11]
Synthesis & Cost Synthesis can be more complex and costly due to the price of ¹³C-labeled starting materials.[9]Generally less expensive and more straightforward to synthesize.[11]
Potential for Cross-Talk Minimal risk of isotopic interference if the mass difference is sufficient.The natural isotopic abundance of the analyte can sometimes interfere with the signal of a low-mass deuterated standard.

The "Deuterium Effect": A Closer Look at Chromatographic Separation

The most significant practical difference between ¹³C and deuterium labeling is the potential for chromatographic separation, often referred to as the "deuterium effect" or "isotopic effect".[9][11] Deuterium atoms are slightly smaller and form slightly stronger bonds than protium (¹H). In reversed-phase liquid chromatography, this can lead to weaker interactions with the stationary phase, resulting in earlier elution of the deuterated analog compared to the unlabeled analyte.[11]

While this shift may be minimal, it can have profound consequences. If the analyte and its deuterated internal standard elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[11][12] This differential matrix effect undermines the fundamental principle of using an internal standard and can lead to inaccurate quantification.

Carbon-13 labeling, with its negligible impact on retention time, ensures that the analyte and internal standard experience the exact same matrix effects, leading to more reliable and accurate data.[8][10]

Experimental Workflow for Bioanalytical Quantification of 4-Pentynoic Acid

The following diagram illustrates a typical workflow for the quantification of 4-Pentynoic Acid in a biological matrix, such as plasma, using an SIL internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with SIL Internal Standard (4-Pentynoic Acid-13C2 or D-analog) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (optional, for improved chromatographic retention and sensitivity) Extraction->Derivatization Reconstitution Dry Down and Reconstitute Derivatization->Reconstitution Injection Inject onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometry (MRM Detection) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the quantification of 4-Pentynoic Acid.

Causality in Experimental Choices: Why Co-elution is Critical

The choice between a ¹³C and a deuterium-labeled internal standard directly influences the trustworthiness of the analytical data. The following diagram illustrates the logical relationships between the type of labeling and the potential for analytical error.

G cluster_13C 4-Pentynoic Acid-13C2 cluster_D Deuterium-Labeled 4-Pentynoic Acid C13_Label Stable ¹³C Label C13_Elution Co-elution with Analyte C13_Label->C13_Elution C13_Matrix Identical Matrix Effects C13_Elution->C13_Matrix C13_Result Accurate Quantification C13_Matrix->C13_Result D_Label Deuterium Label D_Elution Potential Chromatographic Shift ('Deuterium Effect') D_Label->D_Elution D_Matrix Differential Matrix Effects D_Elution->D_Matrix D_Result Potential for Inaccurate Quantification D_Matrix->D_Result

Caption: Logical flow of labeling choice and its impact on analytical accuracy.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and use of 4-Pentynoic Acid-13C2 and a deuterium-labeled analog in a validated LC-MS/MS method.

Protocol 1: Synthesis of 4-Pentynoic Acid-1,2-13C2 (Hypothetical Route)

This protocol outlines a plausible synthetic route.

  • Starting Material: Commercially available Potassium Cyanide-¹³C.

  • Step 1: Synthesis of 3-Bromopropyne. React propargyl alcohol with phosphorus tribromide.

  • Step 2: Synthesis of But-3-ynenitrile-1-¹³C. React 3-bromopropyne with Potassium Cyanide-¹³C in a suitable solvent like DMSO.

  • Step 3: Synthesis of 4-Pentynoic Acid-1,2-¹³C. This step is conceptual and would likely involve the reaction of the nitrile with a ¹³C-labeled Grignard reagent, followed by hydrolysis. A more practical approach for a custom synthesis would be to start from a commercially available ¹³C₂ building block.

Protocol 2: Synthesis of 4-Pentynoic Acid-d2 (Conceptual)

This protocol is based on general methods for deuterium labeling.[13][14]

  • Starting Material: 4-Pentyn-1-ol.

  • Step 1: Deuteration of the Alkyne. React 4-Pentyn-1-ol with a strong base (e.g., n-butyllithium) to deprotonate the terminal alkyne, followed by quenching with D₂O to introduce one deuterium atom at the 5-position. To introduce a second deuterium, a different strategy targeting the carbon backbone would be required, for instance, starting from a deuterated precursor.

  • Step 2: Oxidation to the Carboxylic Acid. Oxidize the deuterated 4-pentyn-1-ol to the corresponding carboxylic acid using Jones' reagent or another suitable oxidizing agent.[15]

Protocol 3: Comparative LC-MS/MS Bioanalytical Method

This protocol is designed to compare the performance of the two internal standards.

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of 4-pentynoic acid, 4-pentynoic acid-¹³C₂, and 4-pentynoic acid-d₂ in methanol.

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the 4-pentynoic acid stock solution.

    • Prepare working internal standard solutions of 4-pentynoic acid-¹³C₂ and 4-pentynoic acid-d₂ at a concentration of 100 ng/mL in methanol.

  • Sample Preparation:

    • To 50 µL of plasma sample (or calibration standard or quality control sample), add 10 µL of the respective internal standard working solution (either ¹³C₂ or d₂).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Optional Derivatization: For improved chromatographic performance of this short-chain fatty acid, derivatization may be necessary.[16][17] This can be achieved using a reagent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate 4-pentynoic acid from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode (or positive ion mode if derivatized).

    • Ionization Source: Electrospray ionization (ESI).

    • MRM Transitions:

      • 4-Pentynoic Acid: Q1/Q3 to be determined (e.g., m/z 97 -> 55).

      • 4-Pentynoic Acid-¹³C₂: Q1/Q3 to be determined (e.g., m/z 99 -> 57).

      • 4-Pentynoic Acid-d₂: Q1/Q3 to be determined (e.g., m/z 99 -> 57).

  • Method Validation:

    • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[18][19][20][21]

Conclusion and Recommendations

While deuterium-labeled internal standards are often more readily available and less expensive, the potential for chromatographic shifts and label instability presents a significant risk to data integrity.[8][9][11] For the rigorous demands of regulated bioanalysis and drug development, 4-Pentynoic Acid-13C2 is the superior choice for an internal standard. Its chemical and physical identity with the unlabeled analyte ensures co-elution and, therefore, the most accurate compensation for matrix effects.[8][10] The initial investment in a ¹³C-labeled standard is often offset by the increased reliability of the data and the reduced risk of method development failures.

References

  • SCIEX. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Available from: [Link]

  • Google Patents. CN101200425A - The synthetic method of 4-pentenoic acid.
  • Shaw, P. N., Tan, Y. S., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
  • Richard, M., Specklin, S., Roche, M., Hinnen, F., & Kuhnast, B. (n.d.).
  • Li, W., Yuan, S., Yuan, J., Yang, L., & Yuan, D. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 8(1), 1-8.
  • Maltauro, M. V., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 1145605.
  • Hewavitharana, A. K. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In Mass Spectrometry. IntechOpen.
  • PrepChem.com. Synthesis of 5-(2-bromophenyl)-4-pentynoic acid. Available from: [Link]

  • Misra, B. B., & Mooser, V. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Analytical and Bioanalytical Chemistry, 415(10), 2269-2280.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Available from: [Link]

  • Reddy, G. S., & Spector, A. A. (2011). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Chemistry and physics of lipids, 164(6), 552-557.
  • ResearchGate. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Available from: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • Pearson. Show how to make these deuterium-labeled compounds, using CD3MgBr.... Available from: [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Available from: [Link]

  • AAPS Bioanalytical Focus Group's Protein LC-MS. Bioanalysis Subteam. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS journal, 16(6), 1318-1331.
  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • García, Y., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Pharmaceutical and Biomedical Analysis, 145, 549-556.
  • Mako, Z., & Keglevich, G. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 529.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Romer Labs. (n.d.). Fully stable 13C isotope labeled calibrants. Available from: [Link]

Sources

Guide to Retention Time Shift Analysis: 13C-Labeled vs. Unlabeled Lipids in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Co-Elution Imperative

In quantitative lipidomics, the integrity of your data relies on a single, often overlooked assumption: that your internal standard (IS) experiences the exact same ionization environment as your analyte.

This guide objectively compares the chromatographic behavior of Carbon-13 (


C)  versus Deuterium (

H)
labeled lipid standards. While deuterated standards remain a cost-effective industry staple, they suffer from the "Chromatographic Isotope Effect"—a phenomenon where the labeled standard elutes earlier than the native analyte.

The Bottom Line: For absolute quantification in complex matrices (plasma, tissue homogenates),


C-labeled lipids are the superior choice.  They exhibit negligible retention time (RT) shifts, ensuring perfect co-elution and accurate correction of matrix effects (ion suppression/enhancement). Deuterated standards introduce a risk of RT shifting that can decouple the standard from the analyte’s suppression zone, leading to quantitative bias.

The Physics of Separation: Why Isotopes Drift

To understand the retention time shift, we must look at the atomic bond properties that govern interaction with the hydrophobic stationary phase (typically C18).

The Deuterium ( H) Isotope Effect

Deuterium is chemically distinct from Protium (


H). The C-D bond is shorter and has a lower vibrational zero-point energy than the C-H bond.[1][2]
  • Consequence: The molar volume of the deuterated molecule is slightly smaller, and its polarizability is reduced.[1]

  • Chromatographic Result: In Reverse Phase Liquid Chromatography (RPLC), deuterated lipids are slightly less lipophilic than their native counterparts.[3] They interact less strongly with the C18 chain, causing them to elute earlier .

  • Magnitude: The shift increases with the number of deuterium atoms.[2][3][4] A highly deuterated lipid (e.g.,

    
    -Palmitate) will show a more pronounced shift than a 
    
    
    
    analog.
The Carbon-13 ( C) Advantage

C is heavier than 

C, but the C-C bond length and vibrational properties remain virtually identical in the context of lipophilicity.
  • Chromatographic Result:

    
    C-labeled lipids are chromatographically indistinguishable from unlabeled lipids.[2][3]
    
  • Magnitude:

    
    .[2][3]
    
Visualization: The Chromatographic Isotope Effect Mechanism

IsotopeEffect cluster_0 Physicochemical Properties cluster_1 Stationary Phase Interaction (C18) cluster_2 Chromatographic Outcome Bond_CD C-D Bond (Shorter, Lower Energy) Inter_D Reduced Lipophilicity (Weaker Interaction) Bond_CD->Inter_D Inverse Isotope Effect Bond_13C 13C-12C Bond (Identical Length/Energy) Inter_13C Identical Lipophilicity (Same Interaction) Bond_13C->Inter_13C RT_Shift RT Shift (Earlier Elution) Risk: Decoupled Ionization Inter_D->RT_Shift Co_Elution Perfect Co-Elution Benefit: Matrix Correction Inter_13C->Co_Elution

Caption: Causal pathway showing how bond properties of Deuterium lead to retention time shifts, whereas 13C maintains co-elution integrity.

Comparative Analysis: C vs. Deuterated Standards

The following table summarizes the performance characteristics derived from high-resolution LC-MS/MS lipidomics workflows.

FeatureDeuterated Lipids (

H)

C-Labeled Lipids
Impact on Data Quality
Retention Time Shift Yes (0.05 – 0.5 min earlier)Negligible (< 0.01 min)

H can elute outside the suppression zone of the analyte.[2]
Matrix Effect Correction Variable. If RT shifts, the IS does not experience the same matrix suppression.Optimal. IS and Analyte are in the source simultaneously.[3]

C provides higher accuracy in plasma/tissue samples.[2][3]
Isotopic Scrambling Risk of H/D exchange in protic solvents or during ionization.[2]Extremely stable C-C bonds.[2][3] No scrambling.

C is more robust for long-term storage and processing.[2]
Spectral Overlap Mass shift is usually +3 to +9 Da.[2][3] Risk of overlap with naturally occurring isotopes.[2][3]Mass shift is often +10 to +30 Da (if uniformly labeled).[2][3]

C (U-labeled) moves the IS far from the analyte's isotopic envelope.
Cost & Availability Low Cost.[2][3] Widely available for specific chains.[2][3]Higher Cost.[2][3] Available as extracts (e.g., Yeast) or synthetic kits (SPLASH).[3]Budget often dictates the choice for large-scale screens.[2][3]
The "Matrix Effect Trap"

In complex matrices, phospholipids elute in broad bands that suppress ionization.

  • Scenario A (

    
    H):  Your deuterated standard elutes 0.2 minutes before your analyte. It elutes in a "clean" region, giving a high signal.[2][3] Your analyte elutes 0.2 minutes later, right in the middle of a suppression zone (e.g., co-eluting with a high-abundance PC), giving a low signal.
    
    • Result: You overestimate the suppression of the standard and underestimate the concentration of the analyte.

  • Scenario B (

    
    C):  The standard and analyte elute at the exact same moment.[3] Both are suppressed by 50%.[2][3]
    
    • Result: The ratio remains constant.[2][3] Quantification is accurate.

Experimental Protocol: Validating RT Shifts & Matrix Factors

As a scientist, you should not trust the label; you must validate the shift in your specific LC gradient.

Protocol: The "Spike-Shift" Validation

Objective: Determine if the RT shift of your internal standards compromises quantification accuracy.

Reagents:

  • Representative Matrix (e.g., Pooled Plasma)

  • Solvent Blank (e.g., Methanol/Chloroform)

  • Internal Standard Mix (containing both

    
    H and 
    
    
    
    C candidates if available, or your target IS)

Workflow Steps:

  • Preparation:

    • Prepare a "Post-Extraction Spike" solution of your Internal Standard (IS) at 1 µM.[2][3]

    • Extract the Plasma Matrix using a standard Folch or BUME method.[2]

    • Extract the Solvent Blank identically.[2][3]

  • LC-MS/MS Acquisition:

    • Inject the Extracted Solvent Blank (System Suitability).[2][3]

    • Inject the Extracted Plasma Matrix.[2]

    • Crucial Step: Monitor the RT of the endogenous analyte (if present) and the spiked IS.

  • Data Analysis (Calculate

    
    RT): 
    
    • Identify the peak apex for the endogenous lipid (e.g., PC 16:0/18:1).

    • Identify the peak apex for the corresponding IS (e.g., PC 16:0/18:1-d31 or

      
      C-PC).
      
    • Calculate

      
      .[1][2][3]
      
  • Calculate Matrix Factor (MF):

    • Compare the peak area of the IS in the Matrix vs. the Solvent.

    • If

      
       min AND the MF differs significantly between the leading and trailing edge of the peak, the IS is invalid for absolute quantitation.
      
Workflow Diagram: Validation Logic

ValidationWorkflow Start Start Validation RunLC Run LC-MS/MS (Endogenous + IS) Start->RunLC CalcRT Calculate Delta RT = RT(Analyte) - RT(IS) RunLC->CalcRT Decision Is Delta RT > 0.1 min? CalcRT->Decision Branch_Yes Yes (Significant Shift) Decision->Branch_Yes Deuterium Risk Branch_No No (Co-elution) Decision->Branch_No 13C Behavior Assess_MF Assess Matrix Factor (MF) at both RTs Branch_Yes->Assess_MF Pass PASS Ideal for Quantitation Branch_No->Pass MF_Check Does MF change between RTs? Assess_MF->MF_Check Fail FAIL High Risk of Bias Switch to 13C MF_Check->Fail Yes (Matrix Mismatch) Warn WARNING Use with Correction Factors MF_Check->Warn No (Clean Matrix)

Caption: Decision tree for validating internal standard suitability based on retention time shifts.

Field Insights & Recommendations

When to use Deuterium ( H):
  • Exploratory Profiling: When you need to track hundreds of lipids and absolute quantitation of every species is not required.[2][3]

  • Budget Constraints: Deuterated standards are significantly cheaper.[2][3]

  • Simple Matrices: In solvent standards or clean extracts where ion suppression is minimal, the RT shift is physically present but analytically irrelevant.[3]

When to use Carbon-13 ( C):
  • Clinical Quantitation: When accuracy is paramount (e.g., FDA-regulated assays).[2][3]

  • Heavy Matrix Load: Plasma, liver homogenates, or fecal extracts where ion suppression varies rapidly across the gradient.

  • Flux Analysis: When tracing metabolic pathways (e.g., using

    
    C-glucose tracers), using a 
    
    
    
    C-labeled IS (with a different mass shift) ensures kinetic consistency.
Recommended Products (Authoritative Sourcing)
  • Avanti Polar Lipids (SPLASH® LIPIDOMIX): These are the industry standard.[2][3] The "UltimateSPLASH" includes deuterated standards, but they are carefully validated.

  • Merck/Sigma (Isotec): Offers specific

    
    C fatty acids.[2][3]
    
  • LILY (Lipid Isotope Labeling of Yeast): A method to generate your own U-

    
    C lipid standards by growing Pichia pastoris on 
    
    
    
    C-glucose.[2][5] This creates a "biological extract" IS that covers nearly the entire lipidome with perfect co-elution.[2][3]

References

  • Rampler, E., et al. (2018).[2][3] "Analytical Considerations of Stable Isotope Labelling in Lipidomics." Biomolecules.[2][3][6][7][8][9] Available at: [Link]

  • Avanti Polar Lipids. (n.d.). "SPLASH® II LIPIDOMIX® Quantitative Mass Spec Standards." Available at: [Link][3]

  • Gowda, S.G.B., et al. (2023).[2][3] "Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics." Analytical Methods. Available at: [Link]

  • Lin, Y.H., et al. (2005).[3][10] "Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma." Journal of Lipid Research.[2][3] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Pentynoic Acid-¹³C₂

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Pentynoic Acid-¹³C₂. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure the highest level of protection. As the chemical and physical properties of 4-Pentynoic Acid-¹³C₂ are nearly identical to its unlabeled counterpart, the following recommendations are based on the known hazards of 4-Pentynoic Acid.

Hazard Analysis: Understanding the Risks

4-Pentynoic Acid is classified as a hazardous chemical, posing significant risks upon exposure. According to safety data sheets (SDS), it is categorized as:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]

  • Acute Toxicity: Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[1]

These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) plan to prevent all routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment dictates that the following PPE is mandatory when handling 4-Pentynoic Acid-¹³C₂.[3][4] This equipment should be readily available and personnel must be trained in its proper use, removal, and disposal.[3][5]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and burns. Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[3][6][7]
Eye and Face Protection Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.[8][9][10][11][12] A face shield should be worn over goggles when there is a significant risk of splashing.[7][13]To protect against severe eye damage from splashes.[1][2] Standard safety glasses do not provide adequate protection from chemical splashes.[7][13]
Body Protection A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat.To protect skin and clothing from splashes and spills.[3][6]
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills and falling objects.[3][6]

Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict procedural workflow for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning PPE Workflow

G A Step 1: Inspect all PPE for damage (tears, cracks, etc.) B Step 2: Don lab coat or apron A->B C Step 3: Don chemical splash goggles B->C D Step 4: Don face shield (if splash risk is high) C->D E Step 5: Don gloves, ensuring cuffs are over the sleeves of the lab coat D->E

Caption: Sequential process for correctly donning PPE before handling 4-Pentynoic Acid-¹³C₂.

Doffing PPE Workflow

The removal of PPE is a critical step where contamination can occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to exterior of gown).

G A Step 1: Remove gloves using a glove-to-glove and then skin-to-skin technique B Step 2: Remove face shield from the back A->B C Step 3: Remove lab coat or apron, rolling it inward to contain contaminants B->C D Step 4: Remove goggles from the back C->D E Step 5: Wash hands thoroughly with soap and water D->E

Caption: Procedural workflow for the safe removal and disposal of PPE after handling 4-Pentynoic Acid-¹³C₂.

Engineering Controls and Work Practices

While PPE is the last line of defense, it should be used in conjunction with engineering and administrative controls to minimize exposure risk.[14]

  • Ventilation: Always handle 4-Pentynoic Acid in a certified chemical fume hood to minimize inhalation of any vapors or dust.[6][15]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[16]

  • Storage: Store 4-Pentynoic Acid-¹³C₂ in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[16][17][18] The container should be tightly sealed.[18]

Disposal Plan: Safe and Compliant Practices

Chemical Waste

As 4-Pentynoic Acid-¹³C₂ contains a stable isotope, it is not radioactive and does not require special disposal procedures beyond those for the unlabeled chemical.[19][] All waste containing 4-Pentynoic Acid-¹³C₂ should be collected in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of corrosive chemical waste.[19]

Contaminated PPE

All disposable PPE, such as gloves, that has come into contact with 4-Pentynoic Acid-¹³C₂ should be considered hazardous waste and disposed of accordingly. Place contaminated items in a designated, sealed waste bag within the fume hood before final disposal in the appropriate hazardous waste stream.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[21] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[21]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21]

References

  • How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. [Link]

  • Newly revised ANSI/ISEA Z87.1-2025 clarifies standards for occupational, educational eye and face protectors | Optometry Times - Clinical News & Expert Optometrist Insights. [Link]

  • ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses - The ANSI Blog. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]

  • ANSI/ISEA Z87.1 Eye & Face Protection Standards - Cooper Safety Supply. [Link]

  • ANSI Z87.1 - Tyndale USA. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]

  • How to Handle Caustic and Corrosive Chemicals in a Laboratory - – Science Equip. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. [Link]

  • Laboratory Safety Guidance - OSHA. [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. [Link]

  • Eye & Face Protection - ISEA - International Safety Equipment Association. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. [Link]

  • 4-Pentenoic acid|591-80-0|MSDS - DC Chemicals. [Link]

  • 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem. [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]

  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]

  • Corrosive Chemicals | Laboratory Safety - Brandeis University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.